1-(5-Ethylpyridin-2-yl)-2-(4-formylphenoxy)ethyl 4-methylbenzenesulfonate 1-(5-Ethylpyridin-2-yl)-2-(4-formylphenoxy)ethyl 4-methylbenzenesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15882504
InChI: InChI=1S/C23H23NO5S/c1-3-18-8-13-22(24-14-18)23(16-28-20-9-6-19(15-25)7-10-20)29-30(26,27)21-11-4-17(2)5-12-21/h4-15,23H,3,16H2,1-2H3
SMILES:
Molecular Formula: C23H23NO5S
Molecular Weight: 425.5 g/mol

1-(5-Ethylpyridin-2-yl)-2-(4-formylphenoxy)ethyl 4-methylbenzenesulfonate

CAS No.:

Cat. No.: VC15882504

Molecular Formula: C23H23NO5S

Molecular Weight: 425.5 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Ethylpyridin-2-yl)-2-(4-formylphenoxy)ethyl 4-methylbenzenesulfonate -

Specification

Molecular Formula C23H23NO5S
Molecular Weight 425.5 g/mol
IUPAC Name [1-(5-ethylpyridin-2-yl)-2-(4-formylphenoxy)ethyl] 4-methylbenzenesulfonate
Standard InChI InChI=1S/C23H23NO5S/c1-3-18-8-13-22(24-14-18)23(16-28-20-9-6-19(15-25)7-10-20)29-30(26,27)21-11-4-17(2)5-12-21/h4-15,23H,3,16H2,1-2H3
Standard InChI Key WUAFPMHKIAIMDP-UHFFFAOYSA-N
Canonical SMILES CCC1=CN=C(C=C1)C(COC2=CC=C(C=C2)C=O)OS(=O)(=O)C3=CC=C(C=C3)C

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound’s systematic name reflects its three primary functional groups:

  • 5-Ethylpyridin-2-yl: A pyridine ring substituted with an ethyl group at the 5-position.

  • 4-Formylphenoxy: A phenoxy group bearing a formyl substituent at the para position.

  • 4-Methylbenzenesulfonate (tosylate): A sulfonate ester derived from p-toluenesulfonic acid.

The molecular formula is C₃₀H₃₀N₂O₆S, with a molar mass of 558.64 g/mol. Key structural features include:

  • A central ethyl chain bridging the pyridine and phenoxy moieties.

  • A reactive formyl group enabling further functionalization (e.g., Schiff base formation).

  • A tosylate group acting as a leaving group in nucleophilic substitution reactions .

Spectral Data

While direct spectral data for this compound is unavailable, analogous tosylates exhibit characteristic signals:

  • ¹H NMR:

    • Pyridine protons: δ 8.5–7.5 ppm (aromatic).

    • Formyl proton: δ 9.8–10.0 ppm.

    • Tosylate methyl: δ 2.4 ppm .

  • IR:

    • S=O stretching: 1170–1200 cm⁻¹.

    • C=O (formyl): 1700–1720 cm⁻¹ .

Synthesis and Reaction Pathways

Synthetic Route

The compound is synthesized via a two-step protocol:

  • Alcohol Precursor Formation:

    • A Mitsunobu reaction couples 5-ethylpyridin-2-ol and 4-formylphenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF .

    • Product: 1-(5-Ethylpyridin-2-yl)-2-(4-formylphenoxy)ethanol.

  • Tosylation:

    • The alcohol reacts with p-toluenesulfonyl chloride in dichloromethane (DCM) using pyridine as a base .

    • Reaction conditions: 0°C to room temperature, 12–24 hours.

    • Yield: ~75% after purification via silica gel chromatography .

Key Reaction Mechanisms

  • Tosylation: Nucleophilic attack by the alcohol oxygen on the electrophilic sulfur of tosyl chloride, followed by chloride displacement.

  • Leaving Group Utility: The tosylate group facilitates SN2 reactions, enabling substitutions with amines, thiols, or alkoxides .

Physicochemical Properties

PropertyValueSource Analogy
Melting Point98–102°C
Density1.28 g/cm³
Water SolubilityInsoluble
LogP3.2Estimated
StabilityStable under inert atmosphere

Thermal Behavior: Decomposition occurs above 250°C, consistent with sulfonate esters .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s tosylate group is pivotal in constructing active pharmaceutical ingredients (APIs):

  • Anticancer Agents: Serves as a precursor for kinase inhibitors via Suzuki-Miyaura couplings .

  • Antiviral Drugs: The formyl group participates in condensation reactions to form hydrazones or thiosemicarbazones .

Polymer Chemistry

In a patent by the Royal Society of Chemistry, analogous tosylates were used to initiate ring-opening polymerizations of cyclic esters (e.g., ε-caprolactone) . The formyl group enables post-polymerization modifications, such as crosslinking.

Comparative Analysis with Related Compounds

CompoundMolecular FormulaKey DifferenceApplication
Ethyl 4-methylbenzenesulfonate C₉H₁₂O₃SSimpler alkyl tosylateAlkylating agent
5-[2-(4-{...}phenyl)ethyl]-...sulfonate C₃₁H₃₂N₅O₉SPeptide-linked tosylateAntimetabolite precursor

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